Melicopidine
Overview
Description
Melicopidine is a member of acridines and is functionally related to an acridone . It has a molecular formula of C17H15NO5 . It is a natural compound with cytotoxic and anti-cancer properties . It is found in the genus Melicope, which belongs to the Rutaceae family . Melicopidine is a plant growth regulator, its mechanism of action is mainly related to plant hormone receptors . It is widely used to promote plant root growth, resistance, and increase yield .
Synthesis Analysis
The synthesis of Melicopidine includes synthetic and extraction methods . The synthetic method usually involves chemical reactions to synthesize Melicopidine, and the specific reaction steps vary according to the production process . The extraction method is to extract it from natural plants. Some plants contain precursors of Melicopidine, which can be obtained by extraction and purification .
Chemical Reactions Analysis
Melicopicine and melicopidine react with bromine in methanol to yield compounds which have been formed by the addition of two methoxyl groups to the substituted aromatic ring, and are isolated as salts of arylhypobromites .
Physical And Chemical Properties Analysis
Melicopidine has a density of 1.3±0.1 g/cm3, a boiling point of 530.4±50.0 °C at 760 mmHg, and a flash point of 274.6±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The polar surface area is 57 Å2, and the molar volume is 232.8±3.0 cm3 .
Scientific Research Applications
Structural and Chemical Properties :
- Melicopidine is a member of a new group of alkaloids derived from acridine, specifically identified as 1,4-dimethoxy-10-methyl-2,3-methylenedioxyacridone (Crow & Price, 1949).
- It is found in the bark of the rain-forest tree Melicope fareana and possesses two methoxyl groups, a methylimino, and a methylenedioxy group (Price, 1949).
- Melicopidine reacts with bromine in methanol, leading to compounds formed by the addition of two methoxyl groups to the substituted aromatic ring (Prager & Thredgold, 1969).
Pharmacological Potential :
- Research on Lepidagathis hyalina Nees, a plant used in Ayurvedic medicine, revealed the presence of various secondary metabolites including melicopidine. The study suggests potential pharmacological applications, such as antioxidative, cytotoxic, thrombolytic, anxiolytic, and antidepressant agents, though melicopidine's specific role was not isolated in this study (Fahad et al., 2021).
- A study on Acronychia Baueri Schott, another Rutaceae species, isolated melicopidine and examined its antitumor properties, indicating a potential role in cancer therapy. However, the study primarily attributes the observed antitumor activity to another alkaloid, acronycine (Svoboda et al., 1966).
Safety and Hazards
Melicopidine has relatively low toxicity under general conditions, but safety operating procedures should still be followed . When in contact with the skin, it should be immediately washed with water and soap to avoid prolonged contact . In case of inhalation of dust or vapor, one should quickly leave the scene and seek medical help . Ingestion of Melicopidine rarely causes poisoning, but accidental ingestion should still be avoided .
properties
IUPAC Name |
4,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15(21-3)17-16(14(11)20-2)22-8-23-17/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZNUDMEMFBPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C4C(=C3OC)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075410 | |
Record name | 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melicopidine | |
CAS RN |
475-91-2 | |
Record name | 4,11-Dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melicopidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melicopidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 4,11-dimethoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELICOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R6F4CJ0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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